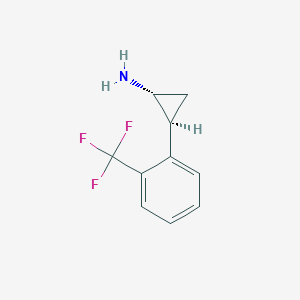
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine is a cyclopropylamine derivative known for its unique structural features and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group and the cyclopropane ring imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of a trifluoromethyl-substituted phenyl compound with a cyclopropane precursor under specific conditions to form the cyclopropane ring. Subsequent amination using appropriate reagents yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an inhibitor of lysine-specific demethylase 1 (LSD1), the compound modulates the activity of this enzyme, which plays a role in epigenetic regulation . By inhibiting LSD1, the compound can affect gene expression and potentially exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- (1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine
Uniqueness
The uniqueness of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for research and potential therapeutic applications, as it may exhibit different biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2/t7-,9+/m0/s1 |
InChI-Schlüssel |
BLWIIBGLWOGEQG-IONNQARKSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
C1C(C1N)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





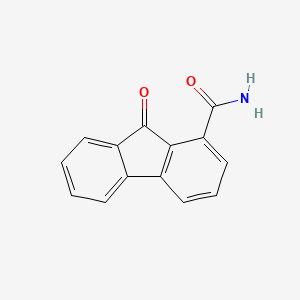
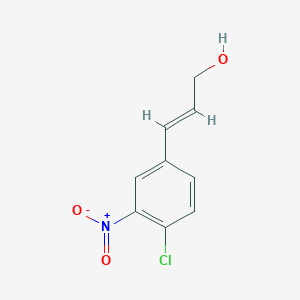
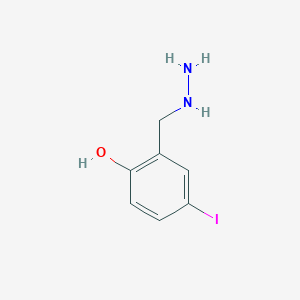
![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
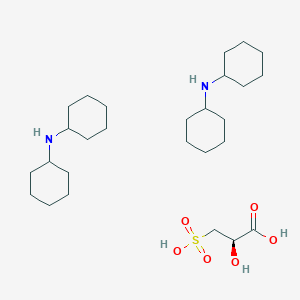
![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
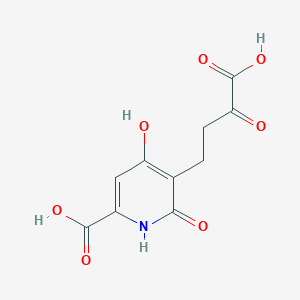


![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)
